2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Overview
Description
“2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C9H15F3N2O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 240.223 Da .Scientific Research Applications
Chemical Transformations and Synthesis
The compound 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one and its structural analogs are primarily used as building blocks or intermediates in synthetic organic chemistry. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been successfully transformed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks. These intermediates are crucial for constructing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. Moreover, they serve as substrates for synthesizing novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones via intramolecular cyclization of 3-(2-hydroxyethoxy)-β-lactam intermediates (Dao Thi et al., 2018).
Reactivity and Coupling Reactions
The compound's derivatives, specifically donor–acceptor azetines, have demonstrated potent reactivity in coupling reactions, which are fundamental for applications in chemistry and biology. These transformations typically involve nucleophile coupling resulting in the formation of carbon-nitrogen or carbon–oxygen bonds. The synthesis of chiral donor–acceptor azetines by highly enantioselective [3 + 1]-cycloaddition and their selective coupling with nitrogen and oxygen nucleophiles via 3-azetidinones to form amino acid derivatives is a notable application. These processes retain the enantiopurity of the original azetine, making them valuable for synthesizing compounds including peptides and natural product derivatives (Marichev et al., 2019).
Biological and Medicinal Applications
Azetidin-2-ones, structurally related to the compound in focus, have shown a wide array of biological and medicinal applications. These compounds have been recognized as antimitotic compounds and potential antibacterial agents, indicating their significance in pharmaceutical research. For instance, certain azetidin-2-ones have exhibited significant activity against bacteria and fungi tested, demonstrating their potential as antibacterial agents (Mohite & Bhaskar, 2011). Moreover, azetidin-2-ones have been used as synthons for the synthesis of biologically important compounds, exploiting the strain energy associated with their structure and enabling the development of diverse synthetic target molecules (Deshmukh et al., 2004).
Properties
IUPAC Name |
2-amino-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O2/c1-2-15-7(8(9,10)11)4-13(5-7)6(14)3-12/h2-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZCTMHURHYZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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